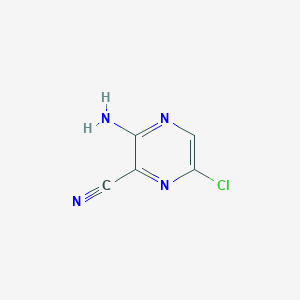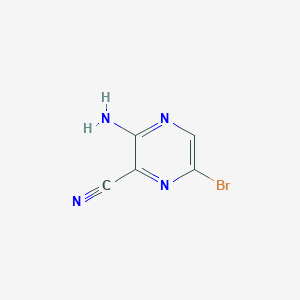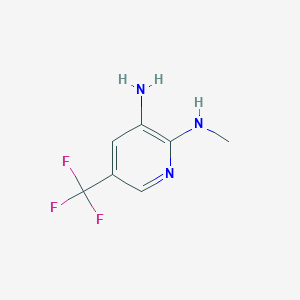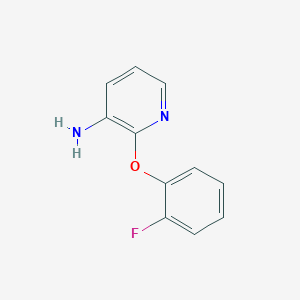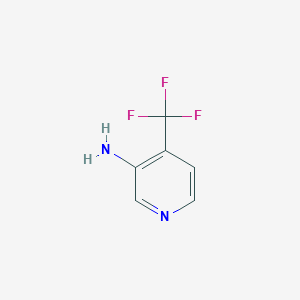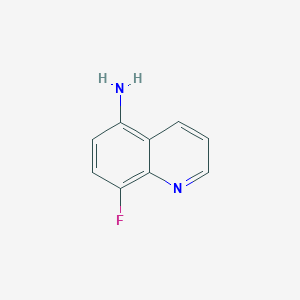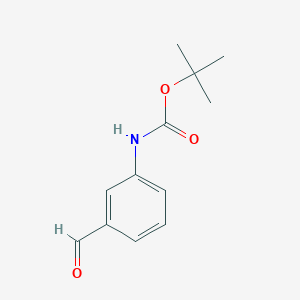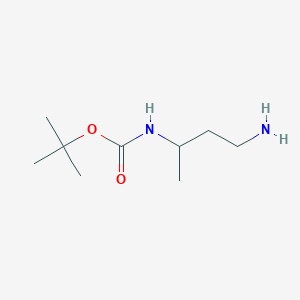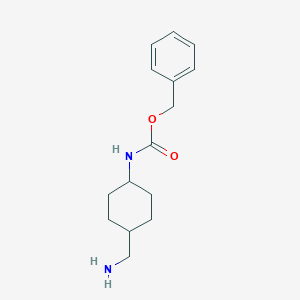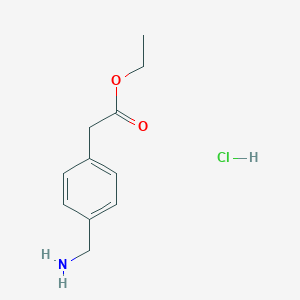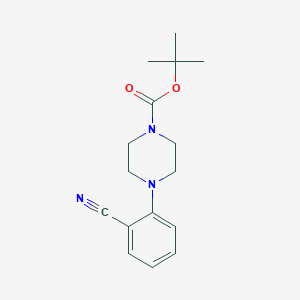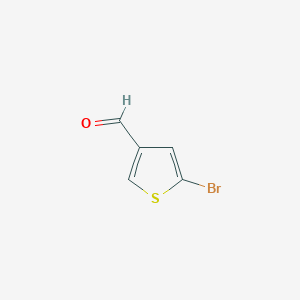
5-ブロモチオフェン-3-カルバルデヒド
概要
説明
5-Bromothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H3BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the thiophene ring
科学的研究の応用
5-Bromothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the synthesis of potential anti-inflammatory and antimicrobial agents.
Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials due to its conductive properties.
作用機序
Target of Action
5-Bromothiophene-3-carbaldehyde is a chemical compound used in various chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling . The primary targets of this compound are the organoboron reagents used in the SM coupling . These reagents are generally environmentally benign and have been developed with properties tailored for application under specific SM coupling conditions .
Mode of Action
In the SM coupling reaction, 5-Bromothiophene-3-carbaldehyde participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromothiophene-3-carbaldehyde are primarily related to the SM coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of these pathways can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound is considered to have high gastrointestinal absorption and is predicted to be bbb permeant . The compound’s log P values suggest moderate lipophilicity .
Result of Action
The primary result of the action of 5-Bromothiophene-3-carbaldehyde is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The compound is also associated with certain hazards, including skin and eye irritation, and respiratory system toxicity .
Action Environment
The action of 5-Bromothiophene-3-carbaldehyde is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in this reaction can also impact the compound’s action . Furthermore, the compound’s solubility and synthetic accessibility can influence its efficacy and stability .
生化学分析
Biochemical Properties
The compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules. Specific enzymes, proteins, and other biomolecules that 5-Bromothiophene-3-carbaldehyde interacts with are yet to be identified.
Cellular Effects
Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-3-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 3-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like chloroform at a controlled temperature to achieve selective bromination at the 5-position.
Industrial Production Methods: Industrial production of 5-Bromothiophene-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions: 5-Bromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed amination using ammonia.
Major Products:
Oxidation: 5-Bromothiophene-3-carboxylic acid.
Reduction: 5-Bromothiophene-3-methanol.
Substitution: 5-Aminothiophene-3-carbaldehyde.
類似化合物との比較
5-Bromothiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
3-Bromothiophene-2-carbaldehyde: Bromine and aldehyde groups at different positions.
5-Bromo-2-thiophenecarboxaldehyde: Another positional isomer with different reactivity.
Uniqueness: 5-Bromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various thiophene-based compounds and materials.
特性
IUPAC Name |
5-bromothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-5-1-4(2-7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLBPUYMTHPNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484383 | |
| Record name | 5-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18791-79-2 | |
| Record name | 5-Bromo-3-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18791-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


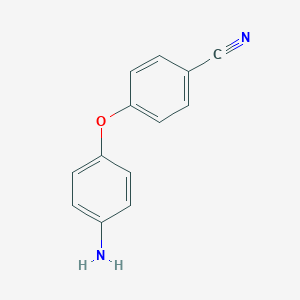
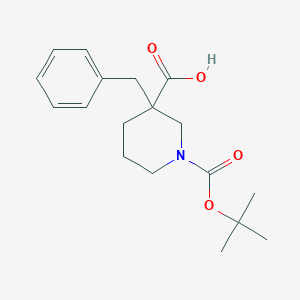
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)
